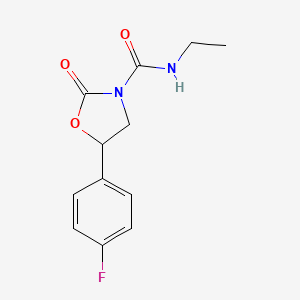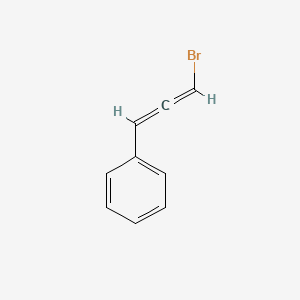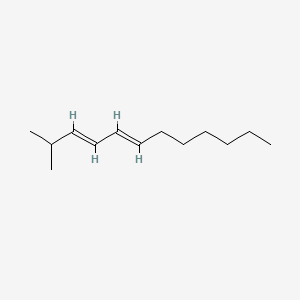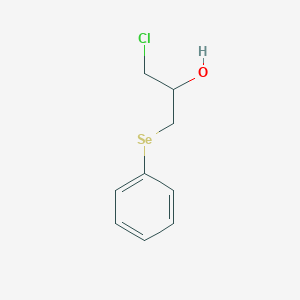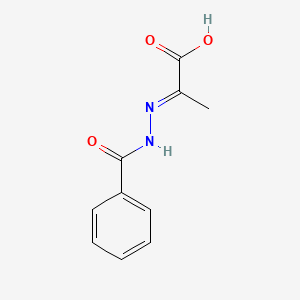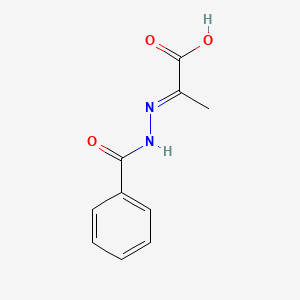
Pyruvic acid benzoylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyruvic acid benzoylhydrazone: is a chemical compound formed by the reaction of pyruvic acid with benzoylhydrazine It is a derivative of pyruvic acid, which is a key intermediate in several metabolic pathways, including glycolysis
準備方法
Synthetic Routes and Reaction Conditions: Pyruvic acid benzoylhydrazone can be synthesized through the reaction of pyruvic acid with benzoylhydrazine. The reaction typically involves mixing equimolar amounts of pyruvic acid and benzoylhydrazine in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to ensure high yield and purity of the product. The purification process may involve additional steps such as distillation and chromatography to remove impurities.
化学反応の分析
Types of Reactions: Pyruvic acid benzoylhydrazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo-compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products:
Oxidation: Formation of oxo-compounds.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzoylhydrazones.
科学的研究の応用
Chemistry: Pyruvic acid benzoylhydrazone is used as a reagent in organic synthesis for the preparation of various hydrazone derivatives. It is also used in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound is used as a probe to study enzyme activities and metabolic pathways. It is also used in the development of biochemical assays.
Medicine: this compound has potential applications in medicine as an antimicrobial and anticancer agent. It is being studied for its ability to inhibit the growth of various pathogens and cancer cells.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. It is also used as an intermediate in the synthesis of various fine chemicals.
作用機序
The mechanism of action of pyruvic acid benzoylhydrazone involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. For example, it can inhibit the activity of pyruvate dehydrogenase, leading to the accumulation of pyruvic acid and disruption of the tricarboxylic acid cycle. This inhibition can result in antimicrobial and anticancer effects.
類似化合物との比較
Naloxone benzoylhydrazone: A compound with similar hydrazone structure but different pharmacological properties.
Pyruvic acid: The parent compound of pyruvic acid benzoylhydrazone, involved in various metabolic pathways.
Benzoylhydrazine: The hydrazine derivative used in the synthesis of this compound.
Uniqueness: this compound is unique due to its combined structural features of pyruvic acid and benzoylhydrazine, which confer distinct chemical and biological properties
特性
CAS番号 |
26367-16-8 |
|---|---|
分子式 |
C10H10N2O3 |
分子量 |
206.20 g/mol |
IUPAC名 |
(2E)-2-(benzoylhydrazinylidene)propanoic acid |
InChI |
InChI=1S/C10H10N2O3/c1-7(10(14)15)11-12-9(13)8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13)(H,14,15)/b11-7+ |
InChIキー |
MPSXVYIPEZYZCR-YRNVUSSQSA-N |
異性体SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1)/C(=O)O |
正規SMILES |
CC(=NNC(=O)C1=CC=CC=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



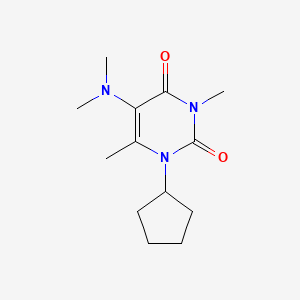
![5-Ethenyl-1-azabicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B14691523.png)
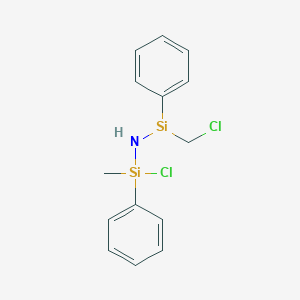
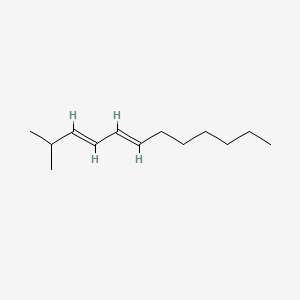
![4-methyl-2-thiapentacyclo[11.7.1.13,7.017,21.011,22]docosa-1(20),3,5,7(22),8,10,13,15,17(21),18-decaen-12-one](/img/structure/B14691551.png)


